Methyl dichloroasterrate

Description

Nomenclature and Chemical Classification of Methyl Dichloroasterrate

The precise naming and classification of a chemical compound are fundamental to its scientific study. This compound is identified and categorized through a systematic nomenclature and its place within the vast world of organic molecules.

Systematic Naming: Methyl 3,5-Dichloroasterric Acid

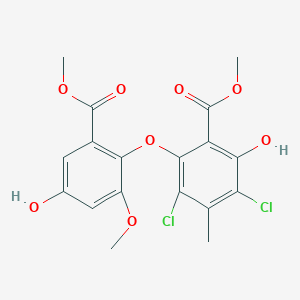

The systematic name for this compound, which more fully describes its chemical structure, is Methyl 3,5-dichloro-2-hydroxy-6-[4-hydroxy-2-methoxy-6-(methoxycarbonyl)phenoxy]-4-methylbenzoic acid. np-mrd.org This name precisely maps out each functional group and their positions on the core structure. The compound is also referred to as methyl 2,4-dichloroasterrate in commercial and some research contexts. sigmaaldrich.comnaturalproducts.net

Classification within Natural Products and Organic Molecules

This compound is classified as a natural product, meaning it is a substance produced by a living organism in nature. sigmaaldrich.comwikipedia.org Specifically, it belongs to the class of organic compounds known as diphenyl ethers. np-mrd.org This classification is based on its core structure, which consists of two benzene (B151609) rings linked by an ether group. np-mrd.org

Position as an Asterric Acid Analog

This compound is recognized as a chlorinated derivative and an analog of asterric acid. researchgate.netnih.gov Asterric acid and its analogs are a group of fungal metabolites that share a common diphenyl ether skeleton. The variations among these analogs, such as the presence and position of chlorine atoms in this compound, can significantly influence their biological activity. researchgate.net

Polyketide Biosynthetic Origin

The biosynthesis of this compound follows the polyketide pathway. researchgate.netwikipedia.org Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. wikipedia.orgmdpi.com Their synthesis involves the sequential condensation of small carboxylic acid units, similar to fatty acid synthesis, resulting in complex and varied molecular architectures. wikipedia.org The polyketide origin of this compound is indicative of the intricate enzymatic machinery present in the fungi that produce it. researchgate.net

Historical Context of Discovery and Initial Scientific Reporting of this compound

This compound has been isolated from various fungal species, particularly those belonging to the genus Aspergillus. It was identified as a metabolite from the marine-derived fungus Aspergillus flavipes. mdpi.comd-nb.info Subsequent research has also reported its isolation from Aspergillus capensis, an endophytic fungus found in the oilseed rape plant (Brassica napus). nih.govrsc.orgresearchgate.net In a 2019 study, it was one of three antifungal metabolites isolated from Aspergillus capensis, highlighting its role as a natural defense compound for the fungus. nih.govresearchgate.net Its discovery in different fungal species, including those from both marine and terrestrial environments, underscores the widespread distribution of its biosynthetic pathway among fungi. nih.govmdpi.com

Significance of this compound in Contemporary Natural Product Chemistry and Biomedical Sciences

The importance of this compound in modern science stems from its demonstrated biological activities, which suggest potential applications in medicine and agriculture.

Research has shown that this compound possesses notable antifungal properties. It exhibits activity against several plant pathogenic fungi, including Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Sclerotinia trifoliorum. nih.govrsc.org One study found it to be the most effective compound against B. cinerea with an EC50 value of 9.33 ± 1.66 μg/mL. rsc.org

In the realm of biomedical sciences, the compound has been investigated for its potential as an antidiabetic agent due to its inhibitory effect on the α-glucosidase enzyme. mdpi.comd-nb.info Studies have reported IC50 values for this inhibition, indicating its potency. mdpi.comd-nb.info Furthermore, this compound has displayed moderate to strong antibacterial activity against several Gram-positive bacteria. nih.gov These findings position it as a lead compound for further investigation in drug discovery.

The compound is also utilized as a research chemical and standard in the field of metabolomics, aiding in the identification and quantification of metabolites in complex biological samples. sigmaaldrich.com Its presence contributes to the vast chemical diversity of fungal natural products, a key area of exploration for new bioactive molecules. nih.govrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H16Cl2O8 | sigmaaldrich.com |

| CAS Number | 398118-62-2 | sigmaaldrich.comtargetmol.com |

| Form | Solid | sigmaaldrich.com |

| Solubility | DMSO: 1 mg/mL | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism/Enzyme | Measured Effect (IC50/EC50) | Source |

| Antifungal | Botrytis cinerea | 9.33 ± 1.66 μg/mL | rsc.org |

| Antifungal | Monilinia fructicola | 65.00 μg/mL | nih.gov |

| Antifungal | Sclerotinia sclerotiorum | 2.46 to 65.00 μg/mL range | nih.gov |

| Antifungal | Sclerotinia trifoliorum | 2.46 to 65.00 μg/mL range | nih.gov |

| α-Glucosidase Inhibition | α-Glucosidase | IC50: 90 μM; Ki: 2.8 μM | mdpi.comd-nb.info |

| Antibacterial | Gram-positive bacteria | MIC: 3.13 to 50 μg/mL range | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOESDPWKUNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346316 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398118-62-2 | |

| Record name | Methyl dichloroasterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Producing Organisms of Methyl Dichloroasterrate

Fungal Genera as Primary Biosynthetic Sources of Methyl Dichloroasterrate

The biosynthesis of this compound is predominantly associated with fungi from the genus Aspergillus. Several species within this genus have been confirmed as producers of this chlorinated compound. The isolation of this compound typically involves cultivation of the producing fungus on a suitable nutrient medium, followed by extraction of the fungal biomass and/or the culture broth with organic solvents. Purification is then achieved through various chromatographic techniques.

Aspergillus Species as Major Producers

Research has pinpointed specific species within the Aspergillus genus as significant producers of this compound. These findings are products of extensive screening programs aimed at discovering novel bioactive compounds from fungi.

Aspergillus capensis has been identified as a producer of this compound. In one notable study, an endophytic strain of A. capensis was isolated from a healthy oilseed rape plant (Brassica napus). This finding suggests a potential symbiotic or commensal relationship between the fungus and its plant host, where the production of secondary metabolites like this compound may play a role in this interaction.

While Aspergillus flavipes is known to produce a wide array of secondary metabolites, including alkaloids and other bioactive compounds, direct evidence from the provided search results explicitly confirming its production of this compound is not available. However, its known metabolic plasticity and endophytic lifestyle, such as its isolation from the twigs of the medicinal plant Eucommia ulmoides, make it a candidate for producing diverse chemical structures.

Aspergillus terreus is a well-documented producer of this compound. This species is known for its rich and varied secondary metabolism, yielding a number of economically and medically important compounds. The production of this compound by A. terreus adds to the extensive list of natural products synthesized by this versatile fungus.

In addition to the specifically named species, various screening programs have led to the isolation of unidentified or "unspecified" Aspergillus isolates that produce this compound. These isolates are often collected from diverse environmental samples, such as soil and plant tissues, and are identified as belonging to the Aspergillus genus through morphological and molecular techniques. The discovery of this compound from these unspecified isolates underscores the broad distribution of this biosynthetic capability within the genus and highlights the potential for finding novel producers in underexplored environments.

Ecological Niches and Habitats of this compound-Producing Microorganisms

The fungi that produce this compound occupy a variety of ecological niches, reflecting the adaptability and widespread distribution of the Aspergillus genus. Understanding these habitats is crucial for discovering new strains and exploring the ecological roles of these secondary metabolites.

The primary habitats for these fungi are terrestrial, with soil being a major reservoir. Aspergillus terreus, for instance, is commonly found in soil worldwide, including agricultural fields such as cornfields. It is also found in decomposing vegetation and dust, indicating its role as a saprophyte involved in nutrient cycling.

Several this compound-producing Aspergillus species have also been isolated as endophytes, living within the tissues of plants without causing any apparent harm. As previously mentioned, Aspergillus capensis was isolated from oilseed rape, and Aspergillus flavipes has been found in the twigs of Eucommia ulmoides. This endophytic lifestyle suggests a close interaction with host plants, where the production of bioactive compounds might offer a protective advantage against pathogens or herbivores.

Indoor environments also serve as a niche for some of these fungi. Aspergillus capensis, for example, has been found in house dust. The ability of these fungi to colonize a wide range of environments, from agricultural soils to the interior of plants and human dwellings, demonstrates their remarkable ecological versatility.

Marine-Derived Fungi

Fungi inhabiting marine environments are a significant source of structurally unique and biologically active natural products. Among these is this compound, which has been identified in fungi isolated from coastal sediments.

Research into the metabolic products of marine-derived fungi has led to the isolation of this compound from Aspergillus flavipes. A study focusing on fungi from a coastal sediment sample in Lianyungang, China, identified Aspergillus flavipes HN4-13 as a producer of this compound. Alongside this compound, other known compounds such as emodin, geodin (B1663089) hydrate, monomethylosoic acid, and epicoccolide B were also isolated from this fungal strain.

Table 1: Compounds Isolated from Marine-Derived Aspergillus flavipes HN4-13 *

| Compound Name | Compound Type |

| This compound | Diphenyl ether |

| Emodin | Anthraquinone |

| Geodin hydrate | Benzophenone |

| Monomethylosoic acid | |

| Epicoccolide B |

Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are another promising source of novel secondary metabolites. This compound has been isolated from endophytic fungi associated with several plant species.

An investigation into the secondary metabolites of endophytic fungi from oilseed rape (Brassica napus) led to the isolation of this compound. nih.govnih.govresearchgate.net The endophytic fungus Aspergillus capensis, residing within the healthy plant tissue, was found to produce this chlorinated diphenyl ether. nih.govnih.govresearchgate.net In the same study, another diphenyl ether derivative, penicillither, and a cytochalasin derivative, rosellichalasin, were also identified from the fermented culture of this endophyte. nih.gov

Table 2: Secondary Metabolites from Endophytic Aspergillus capensis in Brassica napus

| Compound Name | Compound Type |

| This compound | Diphenyl ether |

| Penicillither | Diphenyl ether |

| Rosellichalasin | Cytochalasin |

The endophytic fungal communities of the medicinal plant milk thistle (Silybum marianum) have also been explored for their chemical diversity. From an endophytic fungus isolated from the leaves of this plant, a related compound, Methyl 2,4-dichloroasterrate, was identified. nih.gov This finding highlights the potential of endophytic fungi from medicinal plants as a source of halogenated natural products. Other compounds isolated from the same fungus include Methyl asterrate, Dihydrogeodin, Bisdechlorogeodin, and Geodin. nih.gov

A study of the commensal fungal strain Aspergillus sp. F1, isolated from the seeds of Trewia nudiflora, resulted in the isolation of twelve compounds. nih.govresearchgate.net Among these were diphenyl ethers, including the new compound Methyl 2,4-dichloroasterrate. nih.govresearchgate.net This discovery further expands the range of host plants from which fungi producing chlorinated asterric acid derivatives can be isolated.

Methodologies for Extraction and Isolation of this compound from Biological Matrices

The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatographic purification. While specific protocols may vary depending on the fungal strain and culture conditions, a general workflow can be outlined.

Initially, the fungal biomass, whether from a solid-state or submerged fermentation, is extracted with an organic solvent. Common solvents used for this purpose include ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform. nih.gov This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to separate the individual compounds.

A common primary purification step is column chromatography using silica (B1680970) gel. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. This process separates the compounds based on their affinity for the silica gel.

Fractions containing the desired compound, as determined by methods such as thin-layer chromatography (TLC), are then pooled and may undergo further purification. High-performance liquid chromatography (HPLC), often using a reversed-phase column (such as C18), is frequently employed for final purification to yield this compound in a pure form. protocols.io

The structure of the isolated compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about its chemical structure. protocols.io

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield any results for a compound named “this compound.” This suggests that this compound is not a known natural product, and there is no published research on its existence, natural occurrence, or methods for its isolation from any organism.

It is possible that “this compound” may be a novel or proprietary compound not yet described in publicly accessible scientific literature. Alternatively, the name may be a misnomer or contain a typographical error.

Research did identify a related class of fungal metabolites known as asterric acid and its derivatives, such as methyl asterrate . researchgate.netnih.govnih.gov These compounds have been isolated from various fungi, including species of Geomyces and Talaromyces. researchgate.netnih.govfigshare.com However, no chlorinated ("dichloro") versions of asterric acid or its esters were found in the reviewed literature.

Given the strict constraint to focus solely on “this compound,” and the absence of any data on this specific compound, it is not possible to provide an article on its natural occurrence, isolation, or producing organisms as requested.

Structural Elucidation and Advanced Analytical Characterization of Methyl Dichloroasterrate

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with matter.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For methyl dichloroacetate (B87207), both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structure.

The ¹H NMR spectrum of methyl dichloroacetate typically exhibits two distinct signals. A singlet corresponding to the three equivalent protons of the methyl (-OCH₃) group, and another singlet for the proton of the dichloro-substituted carbon (-CHCl₂).

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the methyl carbon, the carbonyl carbon, and the dichlorinated methine carbon.

Table 1: NMR Spectroscopic Data for Methyl Dichloroacetate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ~5.9 | Singlet | -CHCl₂ | |

| ¹³C | ~54 | Quartet | -OCH₃ |

| ~65 | Doublet | -CHCl₂ | |

| ~165 | Singlet | C=O |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of methyl dichloroacetate, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragment ions. Common fragmentation patterns involve the loss of the methoxy (B1213986) group (-OCH₃) or a chlorine atom.

Table 2: Mass Spectrometry Data for Methyl Dichloroacetate

| m/z | Relative Intensity | Possible Fragment Ion |

| 142/144/146 | Variable | [C₃H₄Cl₂O₂]⁺ (Molecular Ion) |

| 111/113 | Variable | [C₂HCl₂O]⁺ |

| 83/85 | High | [CHCl₂]⁺ |

| 59 | High | [COOCH₃]⁺ |

Note: The relative intensities of the isotopic peaks depend on the natural abundance of the chlorine isotopes.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an advanced mass spectrometry technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. While HR-ESI-MS is a valuable tool for structural elucidation, specific high-resolution mass spectral data for methyl dichloroacetate is not widely reported in available scientific databases.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is used to determine the stereochemistry of chiral molecules. As methyl dichloroacetate is an achiral molecule, meaning it does not possess a non-superimposable mirror image, ECD analysis is not an applicable technique for its stereochemical assignment.

Chromatographic Techniques Employed for Purification and Purity Assessment of Methyl Dichloroacetate

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. Both gas chromatography and high-performance liquid chromatography are relevant techniques for the analysis of methyl dichloroacetate.

Gas chromatography (GC) is a common technique for the analysis of volatile compounds like methyl dichloroacetate. It is particularly useful for assessing the purity of the compound and for separating it from related substances. Often, for the analysis of the parent dichloroacetic acid, derivatization to its methyl ester (methyl dichloroacetate) is performed to improve its volatility and chromatographic behavior.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of compounds. For the analysis of dichloroacetic acid and its esters, reversed-phase HPLC is often employed.

Table 3: Chromatographic Methods for Methyl Dichloroacetate Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Various (e.g., DB-5, DB-WAX) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment, quantification |

| High-Performance Liquid Chromatography (HPLC) | C18, Phenyl | Acetonitrile/Water, Methanol (B129727)/Water gradients | UV Detector, Mass Spectrometer (MS) | Purification, analysis of related substances |

Biosynthesis and Metabolic Pathways of Methyl Dichloroasterrate

Environmental and Cultivation Factors Influencing Biosynthetic Yields

General information on fungal polyketide synthesis, halogenation mechanisms, and gene clusters exists. Fungal secondary metabolites are often synthesized via complex enzymatic pathways, with polyketide synthases (PKSs) being a major class of enzymes responsible for creating diverse carbon skeletons. Halogenation, the incorporation of halogen atoms, is a common modification in fungal metabolites, often catalyzed by specific halogenase enzymes, which can significantly alter the biological activity of the compounds. The production of these metabolites is typically encoded by biosynthetic gene clusters (BGCs), and their expression is often influenced by environmental cues and cultivation conditions such as nutrient availability, temperature, and pH.

However, without specific studies on "Methyl dichloroasterrate," any discussion would be purely speculative and would not meet the requirement for scientifically accurate content focused solely on the requested topic.

Biological Activities and Mechanistic Studies of Methyl Dichloroasterrate

Antifungal Activity and Interactions with Phytopathogens

Methyl dichloroasterrate, a secondary metabolite produced by the endophytic fungus Aspergillus capensis, has demonstrated notable antifungal properties against several significant plant pathogenic fungi. rsc.orgresearchgate.netnih.gov Research has shown its efficacy in inhibiting the growth of Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Sclerotinia trifoliorum. frontiersin.orgnih.gov The inhibitory effects of this compound against these phytopathogens have been quantified, with EC50 values (the concentration required to inhibit 50% of fungal growth) reported to be in the range of 21.7 to 151.2 μM. frontiersin.orgnih.gov

Botrytis cinerea, the causative agent of gray mold disease, is a major concern for a wide variety of crops. Studies have identified this compound as a potent inhibitor of this pathogen. researchgate.net In comparative studies with other metabolites isolated from Aspergillus capensis, this compound was found to be the most effective compound against B. cinerea. rsc.orgscispace.com Research has reported a specific EC50 value of 9.33 ± 1.66 μg/mL for its activity against this fungus. rsc.orgscispace.com

Monilinia fructicola, the fungus responsible for brown rot in stone fruits, is another phytopathogen susceptible to this compound. researchgate.net The compound is one of several antifungal metabolites isolated from Aspergillus capensis that exhibit inhibitory action against this destructive plant pathogen. nih.gov

White mold, caused by Sclerotinia sclerotiorum, is a devastating disease affecting numerous plant species. nih.gov Research has confirmed the in vitro antifungal activity of metabolites from Aspergillus capensis, including this compound, against S. sclerotiorum. researchgate.netnih.govmdpi.com This activity highlights its potential for controlling this widespread and damaging fungus. researchgate.net

This compound has also shown inhibitory effects against Sclerotinia trifoliorum, a pathogen that primarily affects clover and other legumes. researchgate.net Its activity against this fungus is part of the broader spectrum of antifungal action exhibited by metabolites from the endophytic fungus Aspergillus capensis. nih.gov

| Phytopathogen | Common Disease | Reported EC50 Value |

|---|---|---|

| Botrytis cinerea | Gray Mold | 9.33 ± 1.66 μg/mL rsc.orgscispace.com |

| Monilinia fructicola | Brown Rot | Part of a range from 2.46 to 65.00 μg/mL rsc.orgnih.govresearchgate.net |

| Sclerotinia sclerotiorum | White Mold | Part of a range from 2.46 to 65.00 μg/mL rsc.orgnih.govresearchgate.net |

| Sclerotinia trifoliorum | Clover Rot | Part of a range from 2.46 to 65.00 μg/mL rsc.orgnih.govresearchgate.net |

The demonstrated broad-spectrum antifungal activity of this compound positions it as a promising candidate for the development of new biopesticides. frontiersin.orgnih.gov The indiscriminate use of conventional chemical fungicides has led to the emergence of resistant pathogens and environmental pollution. frontiersin.orgnih.gov Natural products like this compound offer a more eco-friendly alternative for managing plant diseases. nih.govmdpi.com Its effectiveness against economically important pathogens suggests its potential integration into sustainable agricultural practices to protect crops from fungal infections. researchgate.netmdpi.com

Exploration of Other Reported or Potential Biological Activities

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity, particularly against a range of plant pathogenic fungi. Isolated from the endophytic fungus Aspergillus capensis found in oilseed rape (Brassica napus), this compound has been evaluated for its efficacy in inhibiting the growth of several fungal species. researchgate.netresearchgate.net Research has shown its potent inhibitory effects against fungi responsible for significant crop diseases.

The antifungal activity of this compound has been quantified using the EC50 value, which represents the concentration of a compound that inhibits 50% of the fungal growth. Studies have reported its effectiveness against Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Sclerotinia trifoliorum. researchgate.netresearchgate.netresearchgate.net Among these, it was found to be particularly effective against Botrytis cinerea, the causative agent of gray mold disease. nih.govmdpi.comresearchgate.net

In addition to its antifungal properties, some studies have investigated the broader antimicrobial spectrum of this compound. One study identified it among several compounds isolated from the fermentation broth of an endophyte in Celastrus angulatus and noted its inhibitory effect on the spore germination of Curvularia lunata. mdpi.com

The following table summarizes the antifungal activity of this compound against various plant pathogenic fungi:

Table 1: Antifungal Activity of this compound| Fungal Species | EC50 (μg/mL) | Reference |

|---|---|---|

| Botrytis cinerea | 9.33 ± 1.66 | nih.gov |

| Monilinia fructicola | Not specified | researchgate.netresearchgate.net |

| Sclerotinia sclerotiorum | Not specified | researchgate.netresearchgate.net |

| Sclerotinia trifoliorum | Not specified | researchgate.netresearchgate.net |

Enzyme Inhibitory Profiles Beyond Carbohydrate Metabolism

While many studies focus on carbohydrate metabolism, research into the enzyme inhibitory profile of this compound has revealed activity against other key enzymes. Specifically, it has been identified as an inhibitor of α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose.

One study detailed that this compound, isolated from the marine-derived fungus Aspergillus flavipes, acts as a mixed-type inhibitor of α-glucosidase. nih.gov The inhibitory kinetics were characterized by determining the half-maximal inhibitory concentration (IC50) and the inhibition constants (Ki). nih.gov This type of inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex. Another study also reported its activity as a non-competitive inhibitor of α-glucosidase. researchgate.net

The following table presents the α-glucosidase inhibitory activity of this compound:

Table 2: α-Glucosidase Inhibitory Activity of this compound| Parameter | Value | Inhibition Type | Reference |

|---|---|---|---|

| IC50 | 9.9 μM | Mixed | nih.gov |

| Ki | 1.4 μM, 0.60 μM | Mixed | nih.gov |

| IC50 | 90 μM | Non-competitive | researchgate.net |

Computational Approaches for Mechanistic Elucidation and Structure-Activity Relationship (SAR)

Molecular Docking Studies with Biological Targets

Computational methods, such as molecular docking, are employed to predict the binding orientation and affinity of a ligand to a target protein. In the context of this compound and its observed α-glucosidase inhibitory activity, molecular docking simulations can provide insights into its binding mode within the enzyme's active site. Although specific molecular docking studies detailing the precise interactions of this compound with its biological targets were not extensively detailed in the provided search results, it is mentioned in the context of compounds isolated from marine-derived fungi that were subjected to such analyses to understand their enzyme inhibitory potential. nih.gov For instance, a study on various fungal metabolites highlighted the use of molecular docking to correlate the number of hydrogen bonds with the bioactivity of α-glucosidase inhibitors. nih.gov

Predictive Modeling for Bioactivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be instrumental in predicting the bioactivity of new compounds and in optimizing the structure of existing ones to enhance their therapeutic effects.

Based on the conducted research, no specific predictive modeling or QSAR studies for this compound were found.

Synthetic Chemistry and Analogue Derivatization of Methyl Dichloroasterrate

Synthetic Methodologies for Asterric Acid and its Halogenated Derivatives

Asterric acid is a naturally occurring diphenyl ether, a class of compounds that can be synthesized through methods like the Ullmann condensation, which involves the reaction of a phenol with a bromobenzene in the presence of a base and a copper catalyst. wikipedia.org Biosynthetically, it is derived from the polyketide pathway. nih.govacs.org

The halogenation of Asterric Acid, to introduce chloro-substituents, can be achieved through electrophilic aromatic substitution. This type of reaction typically employs a halogenating agent, such as molecular chlorine (Cl₂) or bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the halogen molecule, making it a more potent electrophile that can attack the electron-rich aromatic rings of the diphenyl ether core. The specific positions of chlorination on the Asterric Acid scaffold would be directed by the existing activating and deactivating groups on the aromatic rings. For instance, some chlorinated derivatives such as 3-chloroasterric acid and 3,5-dichloroasterric acid have been identified, suggesting that these positions are susceptible to halogenation. researchgate.net

The general mechanism for electrophilic aromatic halogenation is as follows:

Activation of the halogen by the Lewis acid catalyst.

Nucleophilic attack of the aromatic ring on the activated halogen.

Formation of a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation to restore aromaticity and yield the chlorinated product. youtube.com

Strategic Design and Preparation of Structurally Related Analogs

The strategic design of analogues of Methyl Dichloroasterrate focuses on modifying key structural features to probe their influence on biological activity. This includes altering the ester group and the halogenation pattern.

The synthesis of various ester derivatives of dichloroasterric acid, such as Butyl 2,4-dichloroasterrate, can be accomplished through esterification of the corresponding carboxylic acid. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, butanol) under acidic conditions. masterorganicchemistry.comwikipedia.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed as a byproduct is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comwikipedia.org Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids. wikipedia.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Refluxing the mixture for 1-10 hours. wikipedia.org | Uses common and inexpensive reagents. | Equilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.com |

| Microwave-Assisted Esterification | Carboxylic acid, Alcohol, Acid catalyst | Microwave irradiation for a few minutes. google.com | Significantly reduced reaction times and improved yields. google.com | Requires specialized microwave equipment. |

| Acyl Chloride Method | Acyl chloride, Alcohol | Often performed at room temperature, may use a base to neutralize HCl byproduct. | High reactivity, often goes to completion. | Requires prior conversion of the carboxylic acid to the more reactive acyl chloride. youtube.com |

Modifying the halogenation patterns on the asterric acid skeleton involves controlling the regioselectivity of the electrophilic aromatic substitution reaction. The number and position of the halogen atoms can be varied by adjusting the reaction conditions, such as the stoichiometry of the halogenating agent and the choice of catalyst. The inherent directing effects of the substituents on the diphenyl ether core will also play a crucial role in determining the outcome of the halogenation.

Advancements in Total Synthesis of this compound and Complex Analogs

The total synthesis of complex natural products and their analogues is a significant area of chemical research that allows for the production of rare compounds and the creation of novel derivatives for biological evaluation. purdue.eduethz.ch While a specific total synthesis for this compound is not prominently documented, the general strategies for constructing substituted diphenyl ethers are well-established.

Modern synthetic approaches might employ cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form the key diaryl ether linkage. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods. Subsequent functional group manipulations, including controlled halogenation and esterification as previously described, would lead to the final target molecule.

Structure-Activity Relationship (SAR) Studies Derived from Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, which is fundamental in drug discovery. google.comiomcworld.com For the asterric acid class of compounds, SAR studies have provided insights into the importance of various structural features.

Research on asterric acid derivatives has indicated that both chlorination and esterification of the carboxylic acid can influence their biological activity. researchgate.net For instance, the presence of chlorine atoms on the aromatic rings can enhance the potency of some biological effects. Similarly, converting the carboxylic acid to an ester can modulate properties such as lipophilicity, which in turn affects cell permeability and interaction with biological targets.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to further investigate the correlation between the structural features of these compounds and their biological effects. frontiersin.org

Current Research Gaps and Future Directions for Methyl Dichloroasterrate

Comprehensive Elucidation of the Full Spectrum of Biological Activities

The current body of research on methyl dichloroasterrate has primarily focused on a narrow range of biological effects, leaving its full potential largely unknown. Initial findings have demonstrated its antifungal properties against a limited number of plant pathogenic fungi. However, a systematic and broad-based screening of its bioactivities is a critical first step toward a more complete understanding of its capabilities.

Future research should prioritize screening this compound against a diverse array of microbial pathogens, including a wider range of fungi, bacteria (both Gram-positive and Gram-negative), and viruses. Moreover, its potential as an anticancer agent should be thoroughly investigated against various cancer cell lines. Other potential therapeutic applications, such as anti-inflammatory, antioxidant, and immunomodulatory effects, also warrant exploration.

Table 1: Proposed Areas for Biological Activity Screening of this compound

| Activity Class | Specific Targets for Investigation |

| Antimicrobial | Diverse fungal and bacterial strains, including drug-resistant varieties. |

| Antiviral | A range of viruses with different replication strategies. |

| Anticancer | Panels of human cancer cell lines representing various tumor types. |

| Anti-inflammatory | Cellular and enzymatic assays to assess effects on inflammatory pathways. |

| Antioxidant | Assays to determine free radical scavenging and antioxidant enzyme modulation. |

In-depth Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanisms by which this compound exerts its biological effects is fundamental to its development as a therapeutic or agrochemical agent. Currently, there is a significant lack of knowledge regarding its molecular targets and the cellular pathways it modulates.

Future mechanistic studies should aim to identify the specific enzymes, receptors, or cellular processes that are targeted by this compound. For its antifungal activity, investigations could focus on its effects on cell wall synthesis, membrane integrity, or essential metabolic pathways. In the context of any potential anticancer effects, studies should explore its impact on cell cycle regulation, apoptosis, and signal transduction pathways. Techniques such as target-based screening, proteomics, and transcriptomics will be invaluable in these investigations.

Optimization of Biosynthetic Pathways for Enhanced Sustainable Production

The natural production of this compound by its host fungi is often in low quantities, which presents a major obstacle to its further study and potential commercialization. While it is known to be a polyketide, the specific biosynthetic gene cluster and the enzymatic steps involved in its synthesis have not been elucidated.

A key future research direction is the identification and characterization of the complete biosynthetic pathway of this compound. This will involve genome mining of the producing fungal strains to identify the responsible polyketide synthase (PKS) and tailoring enzymes. Once the gene cluster is identified, metabolic engineering strategies can be employed to enhance its production. This could involve overexpressing key biosynthetic genes, optimizing fermentation conditions, or transferring the entire pathway into a heterologous host that is more amenable to large-scale fermentation.

Development of Advanced Derivatization Strategies for Targeted Bioactivity and Specificity

The native structure of this compound may not possess the optimal properties for therapeutic or agrochemical use. Chemical derivatization offers a powerful approach to improve its potency, selectivity, and pharmacokinetic properties. To date, there has been limited research into creating derivatives of this compound.

Future work should focus on the rational design and synthesis of a library of this compound analogs. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for its biological activity. This knowledge can then be used to guide the synthesis of new derivatives with improved characteristics. For example, modifications could be made to enhance its solubility, reduce potential toxicity, or increase its affinity for a specific molecular target.

Translational Research Potential in Agrochemical and Biomedical Applications

While the antifungal properties of this compound suggest its potential as an agrochemical, and any newly discovered bioactivities could open doors to biomedical applications, significant translational research is required to bridge the gap from laboratory findings to real-world applications.

For agrochemical applications, future research must evaluate the efficacy of this compound in controlling plant diseases under greenhouse and field conditions. Its stability, environmental fate, and potential for phytotoxicity will also need to be assessed. In the biomedical field, any promising in vitro activities will need to be validated in preclinical animal models of disease. Pharmacokinetic and toxicological studies will be essential to determine its safety and appropriate dosing for potential therapeutic use.

Integration of Modern Omics Technologies in Discovery and Mechanistic Studies

The application of modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can significantly accelerate research on this compound. These high-throughput approaches can provide a systems-level understanding of its biology and potential applications.

Future research should fully integrate these omics technologies. For instance, comparative genomics of producing and non-producing fungal strains can aid in the identification of its biosynthetic gene cluster. Transcriptomic and proteomic analyses of cells treated with this compound can reveal its mechanism of action by identifying changes in gene and protein expression. Metabolomics can be used to study the downstream effects of the compound on cellular metabolism and to identify potential biomarkers of its activity.

Q & A

Q. What are the primary natural sources of methyl dichloroasterrate, and what methodologies are used for its isolation?

this compound is predominantly isolated from fungal species, including Aspergillus spp. and Pestalotiopsis spp., found in diverse environments such as marine sediments and plant endophytes . Isolation typically involves bioassay-guided fractionation using techniques like silica gel column chromatography and HPLC. For example, fermentation broths are extracted with organic solvents (e.g., ethyl acetate), followed by sequential chromatographic purification . Key validation steps include LC-MS for purity assessment and NMR for structural confirmation.

Q. How is the α-glucosidase inhibitory activity of this compound quantified, and what are its reported IC₅₀ values?

The α-glucosidase inhibitory activity is evaluated via enzyme inhibition assays, where the IC₅₀ (half-maximal inhibitory concentration) is determined spectrophotometrically. This compound (Compound 154) has an IC₅₀ in the micromolar range, though values vary across studies due to differences in assay protocols (e.g., substrate concentration, incubation time) . Researchers must standardize conditions using positive controls like acarbose and validate results with triplicate replicates to ensure reproducibility.

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential. For instance, the dichloro-substituted aromatic rings and ester groups in this compound are identified via HMBC correlations between carbonyl carbons and methoxy protons . X-ray crystallography may supplement structural elucidation if crystals are obtainable.

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values or antimicrobial efficacy (e.g., against Staphylococcus aureus vs. Bacillus subtilis) may arise from variations in fungal strain biosynthetic pathways or assay conditions . To resolve contradictions:

Q. What strategies are employed to enhance the stability and bioavailability of this compound in pharmacological studies?

Structural modifications, such as esterification or halogen substitution, are explored to improve solubility and metabolic stability. For example, analogs like methyl chloroasterrate (a mono-chloro derivative) show altered bioactivity profiles, suggesting structure-activity relationship (SAR) studies are critical . Computational modeling (e.g., molecular docking with α-glucosidase) guides rational design by predicting binding interactions .

Q. How can this compound’s mechanism of action against microbial targets be elucidated?

Mechanistic studies involve:

- Transcriptomics : Profiling gene expression changes in target pathogens (e.g., Curvularia lunata) post-exposure.

- Enzyme kinetics : Determining whether inhibition is competitive/non-competitive via Lineweaver-Burk plots.

- Membrane integrity assays : Using propidium iodide staining to assess disruption of microbial cell membranes .

Q. What challenges exist in scaling up this compound production for preclinical trials?

Key challenges include:

- Low natural abundance in fungal hosts (<1% yield in some Aspergillus fermentations) .

- Toxicity of halogenated intermediates during synthetic attempts.

Solutions involve metabolic engineering of fungal strains to overexpress biosynthetic gene clusters or optimizing fed-batch fermentation conditions .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Documentation : Provide detailed protocols for extraction, chromatography, and bioassays in supplementary materials .

- Data transparency : Share raw NMR/MS spectra and IC₅₀ calculations via repositories like Zenodo.

- Negative controls : Include solvent-only controls in bioassays to rule out artifacts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).

- Calculate 95% confidence intervals for IC₅₀ values.

- Apply multiple testing corrections (e.g., Benjamini-Hochberg FDR) when screening multiple compounds or targets .

Tables

Q. Table 1. Reported Bioactivities of this compound

| Target | Activity (IC₅₀ or MIC) | Model System | Reference |

|---|---|---|---|

| α-Glucosidase | ~50 μM | In vitro enzyme | |

| Staphylococcus aureus | MIC = 100 μg/mL | Broth microdilution | |

| Curvularia lunata | 29.1% inhibition | Spore germination |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃) | Methoxy group |

| ¹³C NMR | δ 170.2 (C=O) | Ester carbonyl |

| HRMS | [M+Na]⁺ m/z 365.0124 (calc. 365.0121) | Molecular formula C₁₄H₁₀Cl₂O₄ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.